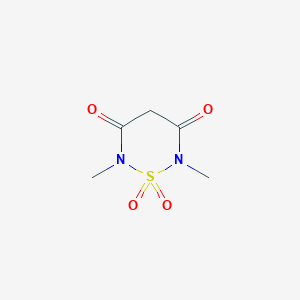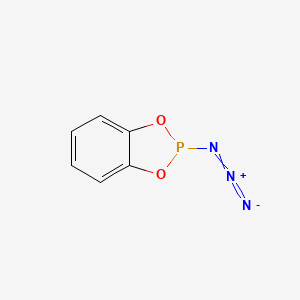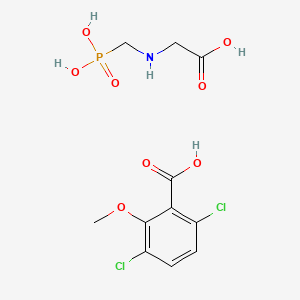
Fallow master
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Garlon FallowMaster: is a herbicide belonging to the pyridines group, primarily used for weed control in agricultural settings. It disrupts plant cell growth, making it effective against a variety of weed species .
Métodos De Preparación
The preparation of Garlon FallowMaster involves the synthesis of its active ingredient, triclopyr. Triclopyr is synthesized through a series of chemical reactions starting from 3,5,6-trichloropyridin-2-ol. The industrial production methods involve large-scale chemical synthesis under controlled conditions to ensure purity and effectiveness .
Análisis De Reacciones Químicas
Garlon FallowMaster undergoes several types of chemical reactions:
Oxidation: Triclopyr can be oxidized under certain conditions, leading to the formation of various by-products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Triclopyr can participate in substitution reactions, where one of its functional groups is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
Garlon FallowMaster is widely used in agricultural research for studying weed resistance and management. It is also used in environmental studies to understand its impact on soil and water quality. In biology, it helps in studying plant physiology and the effects of herbicides on plant growth. Its applications in industry include its use in formulating other herbicidal products and in integrated pest management programs .
Mecanismo De Acción
The mechanism of action of Garlon FallowMaster involves the disruption of plant cell growth. It targets the plant’s growth hormones, leading to uncontrolled and disorganized growth, which eventually kills the plant. The molecular targets include the auxin receptors in the plant cells, and the pathways involved are those related to cell division and elongation .
Comparación Con Compuestos Similares
Similar compounds to Garlon FallowMaster include other herbicides in the pyridines group, such as clopyralid and picloram. Compared to these, Garlon FallowMaster is unique in its specific formulation and effectiveness against a broader range of weed species. It also has a different mode of action, making it a valuable tool in integrated weed management programs .
Conclusion
Garlon FallowMaster is a versatile and effective herbicide with a wide range of applications in agriculture, biology, and environmental studies. Its unique mechanism of action and effectiveness against various weed species make it an important tool for weed management.
Propiedades
Número CAS |
76364-42-6 |
|---|---|
Fórmula molecular |
C11H14Cl2NO8P |
Peso molecular |
390.11 g/mol |
Nombre IUPAC |
3,6-dichloro-2-methoxybenzoic acid;2-(phosphonomethylamino)acetic acid |
InChI |
InChI=1S/C8H6Cl2O3.C3H8NO5P/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;5-3(6)1-4-2-10(7,8)9/h2-3H,1H3,(H,11,12);4H,1-2H2,(H,5,6)(H2,7,8,9) |
Clave InChI |
UBULGKKPFDYWOS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C(C(=O)O)NCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



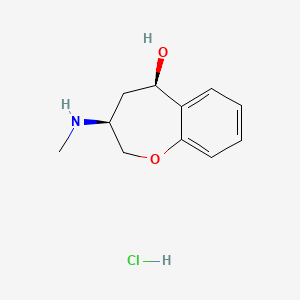
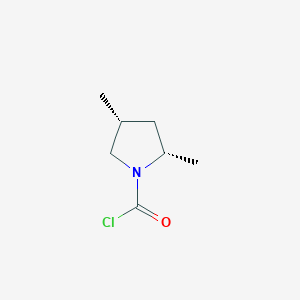
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
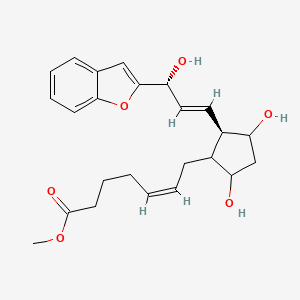
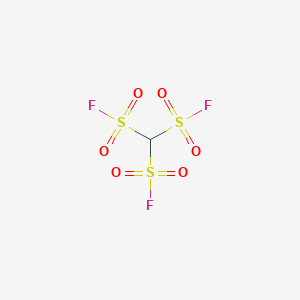

![1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole](/img/structure/B14447139.png)
![2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14447142.png)


![[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14447153.png)
